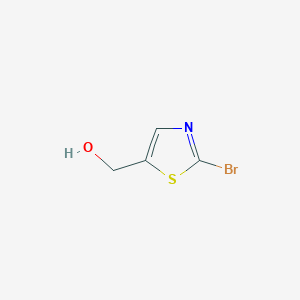

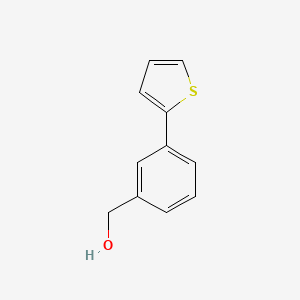

(3-Thien-2-ylphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

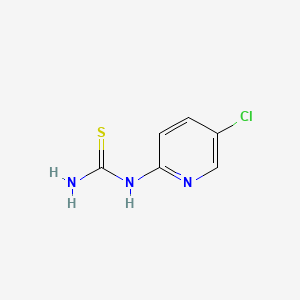

The compound "(3-Thien-2-ylphenyl)methanol" is a molecule that is part of a broader class of organic compounds featuring a thiophene ring—a sulfur-containing heterocycle—attached to a phenyl group through a methanol bridge. Thiophene derivatives are of significant interest due to their electronic properties, which make them useful in various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related thiophene methanol derivatives has been explored in several studies. For instance, [2-(3-Methylthienyl)]di(1-adamantyl)methanol was synthesized with a mixture of anti and syn isomers, which upon heating, showed a preference for the more stable isomer, with the equilibrium constant being influenced by the solvent used . Another study reported the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which was characterized by various spectroscopic methods and X-ray crystallography . These syntheses often involve the use of Grignard reagents or other organometallic intermediates to construct the carbon framework of the thiophene methanol derivatives.

Molecular Structure Analysis

The molecular structure of thiophene methanol derivatives can be quite complex, with the potential for isomerism as seen in the case of [2-(3-Methylthienyl)]di(1-adamantyl)methanol . The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined, revealing a monoclinic space group and specific unit cell parameters, which indicates the precise three-dimensional arrangement of atoms within the crystal .

Chemical Reactions Analysis

Thiophene methanol derivatives can undergo various chemical reactions. For example, 3-Methoxythiophene-2-methanol was shown to undergo condensation with the elimination of water and formaldehyde under acidic conditions, leading to the formation of bis(3-methoxy-2-thienyl)methane and other products . This indicates that thiophene methanols can participate in electrophilic reactions and may form cationic intermediates that can further react to produce complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene methanol derivatives are influenced by their molecular structure. The presence of electron-rich thiophene rings can lead to interesting spectroscopic properties, as seen in the study of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, which exhibited dual fluorescence in various solvents . The rotational barriers of different isomers of thiophene methanol derivatives have been quantified using dynamic nuclear magnetic resonance (DNMR), providing insights into their conformational stability . Additionally, the solubility and processability of polymers derived from thiophene methanol compounds, such as quinoidal poly(di(thien-2-yl) methane), have been studied, which is relevant for material science applications .

科学的研究の応用

Summary of the Application

“(3-Thien-2-ylphenyl)methanol” can serve as a building block for the synthesis of more complex organic molecules. The presence of both the thiophene and phenyl rings, along with the reactive hydroxyl group (OH) of the methanol group, allows for various functional group modifications and further chemical transformations.

Methods of Application

- Synthesis of thiophene-containing polymers : The thiophene ring in “(3-Thien-2-ylphenyl)methanol” can be used to create conjugated polymers with specific electronic and optical properties.

- Preparation of bioactive molecules : The molecule can be modified to incorporate various functional groups that could potentially interact with biological targets.

Results or Outcomes

The versatility of “(3-Thien-2-ylphenyl)methanol” makes it a valuable tool for researchers in organic chemistry, potentially leading to the development of new pharmaceuticals, materials, or other functional molecules.

Fuel Production

Summary of the Application

“(3-Thien-2-ylphenyl)methanol” could potentially be used in the production of biofuels . Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products .

Methods of Application

- Production of biomethanol : Since methanol can be produced from biomass, numerous countries could produce and utilize biomethanol .

- Fuel for engines : Methanol can be used as a fuel for spark-ignition engines .

Results or Outcomes

The combustion of biomethanol reduces nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminates sulphur oxide emission . The use of biomethanol as complementary fuel with diesel, natural gas, and dimethyl ether is beneficial in terms of fuel economy, thermal efficiency, and reduction in greenhouse gas emissions .

Derivatives Production

Summary of the Application

“(3-Thien-2-ylphenyl)methanol” could be used in the production of derivatives . Methanol occupies a critical position in the chemical industry as a highly versatile building block for the manufacture of countless everyday products .

Methods of Application

- Production of paints, carpeting, plastics, and more : Methanol is used in the manufacture of these products .

Results or Outcomes

The use of “(3-Thien-2-ylphenyl)methanol” in the production of derivatives could lead to the creation of a wide range of products, contributing to various industries .

Methanol as a Fuel for Engines

Summary of the Application

“(3-Thien-2-ylphenyl)methanol” could potentially be used as a fuel for spark ignition engines . Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products .

Methods of Application

- Methanol Engines : Methanol can be used in engines designed to run on methanol .

- Binary Alcohol Blends : Methanol can be blended with other alcohols to create fuels with specific properties .

Results or Outcomes

The use of methanol as a fuel for engines can lead to a reduction in emissions and improved engine performance .

Methanol as a Fuel for Shipping

Summary of the Application

“(3-Thien-2-ylphenyl)methanol” could potentially be used as a fuel for shipping . Methanol is a clean-burning fuel that can be used in marine engines .

Methods of Application

Results or Outcomes

The use of methanol as a fuel for shipping can lead to a reduction in emissions and improved fuel economy .

Methanol as a Fuel for Aviation

Summary of the Application

“(3-Thien-2-ylphenyl)methanol” could potentially be used as a fuel for aviation . Methanol is a clean-burning fuel that can be used in aviation engines .

Methods of Application

Results or Outcomes

The use of methanol as a fuel for aviation can lead to a reduction in emissions and improved fuel economy .

Safety And Hazards

“(3-Thien-2-ylphenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and it is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

特性

IUPAC Name |

(3-thiophen-2-ylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATFADRDDGOLJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CS2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428755 |

Source

|

| Record name | (3-Thien-2-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Thien-2-ylphenyl)methanol | |

CAS RN |

103669-00-7 |

Source

|

| Record name | (3-Thien-2-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)